AMCA-X N-succinimidyl ester

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out under mild conditions to preserve the integrity of the fluorescent dye .

Industrial Production Methods

In industrial settings, the production of AMCA-X N-succinimidyl ester involves large-scale synthesis using automated reactors and purification systems. The process includes the preparation of the dye in bulk, followed by purification through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

AMCA-X N-succinimidyl ester primarily undergoes substitution reactions, where the succinimidyl ester group reacts with primary amines to form stable amide bonds . This reaction is highly selective and efficient, making it suitable for labeling proteins and other biomolecules .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include primary amines, buffers such as sodium borate or phosphate-buffered saline, and solvents like DMSO . The reactions are typically carried out at a pH range of 7.2 to 8.5 to ensure optimal reactivity and stability .

Major Products Formed

The major products formed from the reactions of this compound are amide-linked conjugates, where the dye is covalently attached to the target biomolecule . These conjugates are highly stable and retain the fluorescent properties of the dye .

Aplicaciones Científicas De Investigación

Biochemical Labeling

AMCA-X N-succinimidyl ester is primarily used for labeling proteins and other biomolecules. Its amine-reactive nature allows it to form stable amide bonds with primary amines present in proteins, facilitating the visualization and tracking of these molecules in various assays.

| Application | Details |

|---|---|

| Immunofluorescence | Used to label antibodies for detection via fluorescence microscopy. |

| Fluorescence In Situ Hybridization (FISH) | Enables the visualization of specific nucleic acid sequences within fixed cells or tissues. |

| Flow Cytometry | Facilitates the analysis of cell populations based on fluorescent labeling of surface markers. |

Molecular Imaging

In medical research, this compound is employed in imaging techniques to detect specific biomolecules. This application is crucial for developing diagnostic assays that can visualize disease markers.

Chemical Biology

The compound assists in studying biochemical pathways by labeling proteins involved in signaling cascades. This helps elucidate the roles of various proteins in cellular processes.

Case Study 1: Immunofluorescent Staining

A study utilized this compound to label antibodies against specific cancer biomarkers. The labeled antibodies were then used in immunofluorescent staining to visualize tumor cells in tissue sections. The results demonstrated high specificity and sensitivity, allowing for accurate identification of tumor margins.

Case Study 2: Protein Interaction Studies

Researchers employed this compound to investigate protein-protein interactions using fluorescence resonance energy transfer (FRET). By labeling two interacting proteins with different fluorophores, they could measure energy transfer efficiency, providing insights into the dynamics of protein interactions within live cells .

Mecanismo De Acción

The mechanism of action of AMCA-X N-succinimidyl ester involves the formation of a stable amide bond between the succinimidyl ester group and the primary amine group of the target biomolecule . This covalent attachment ensures that the dye remains firmly attached to the biomolecule, allowing for accurate detection and visualization . The fluorescent properties of the dye are retained, enabling its use in various fluorescence-based applications .

Comparación Con Compuestos Similares

AMCA-X N-succinimidyl ester is unique due to its high photostability, pH-independent fluorescence, and efficient reactivity with primary amines . Similar compounds include:

AMCA N-succinimidyl ester: Another blue fluorescent dye with similar properties but without the extended spacer group.

Fluorescein isothiocyanate (FITC): A green fluorescent dye commonly used for labeling proteins and other biomolecules.

Tetramethylrhodamine (TAMRA) N-succinimidyl ester: A red fluorescent dye used for similar applications but with different spectral properties.

This compound stands out due to its extended spacer group, which reduces quenching and enhances the availability of the dye for recognition by secondary detection reagents .

Actividad Biológica

AMCA-X N-succinimidyl ester (AMCA-X SE) is a highly versatile fluorescent dye widely used in biological research for labeling biomolecules. Its unique properties allow for effective visualization and quantification of proteins, antibodies, and other cellular components through fluorescence microscopy and flow cytometry. This article delves into the biological activity of AMCA-X SE, highlighting its applications, synthesis, and key research findings.

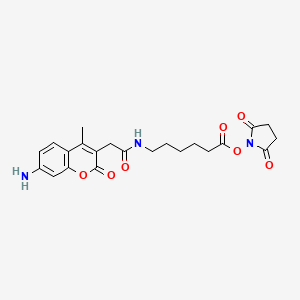

- Chemical Structure : AMCA-X SE is characterized by its coumarin-derived moiety, which contributes to its fluorescent properties. The compound has a molecular formula of CHNO and a molecular weight of approximately 429.47 g/mol .

- Fluorescence Characteristics : The dye exhibits maximum absorption at 354 nm and emits blue fluorescence at around 442 nm when excited by ultraviolet light . This fluorescence can be harnessed for various applications, including multiplexing experiments.

AMCA-X SE functions primarily through its ability to react with primary amines present in proteins and other biomolecules. The succinimidyl ester group forms stable carboxamide bonds with these amines, facilitating the covalent attachment of the dye to the target molecule. This reaction is crucial for creating stable fluorescent conjugates that can be detected in biological assays .

Applications in Biological Research

The versatility of AMCA-X SE makes it suitable for numerous applications:

- Protein Labeling : AMCA-X SE is extensively used to label proteins for immunofluorescence staining, allowing researchers to visualize protein localization within cells .

- Flow Cytometry : The dye's fluorescent properties enable accurate quantification of labeled cells or particles in flow cytometry, making it invaluable for cell analysis .

- Cellular Imaging : AMCA-X SE can be utilized in live-cell imaging to track the distribution and dynamics of biomolecules within cellular environments .

- Multiplex Immunophenotyping : Its ability to fluoresce in a distinct color allows for simultaneous detection of multiple targets in a single sample, enhancing the efficiency of immunoassays .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of AMCA-X SE in various biological contexts:

- Protein Interaction Studies : A study explored the binding affinity of AMCA-X-labeled proteins to their respective targets, revealing crucial insights into protein-protein interactions. The results indicated that the labeling did not significantly alter the binding dynamics compared to unlabeled controls .

- Immunofluorescence Applications : Research utilizing AMCA-X SE for immunofluorescence revealed high specificity and minimal background fluorescence, making it an excellent choice for detecting low-abundance proteins in complex samples .

- Flow Cytometry Analysis : In a comparative study involving different fluorescent dyes, AMCA-X SE exhibited superior performance in terms of signal intensity and resolution when used for labeling immune cell populations .

Synthesis and Stability

The synthesis of this compound typically involves several steps to maintain its reactive properties while ensuring high purity. The compound is known for its stability once conjugated to biomolecules, which is essential for reliable experimental outcomes .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7/c1-13-15-7-6-14(23)11-17(15)31-22(30)16(13)12-18(26)24-10-4-2-3-5-21(29)32-25-19(27)8-9-20(25)28/h6-7,11H,2-5,8-10,12,23H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSJBOMZRLAPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.